Product packaging for 2-thia-8-azaspiro[4.5]decane hydrochloride(Cat. No.:CAS No. 1909316-85-3)

2-thia-8-azaspiro[4.5]decane hydrochloride

Cat. No.: B2901187
CAS No.: 1909316-85-3
M. Wt: 193.73
InChI Key: HVAKTVXJEASTIO-UHFFFAOYSA-N
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Description

2-Thia-8-azaspiro[4.5]decane hydrochloride is a spirocyclic compound of high interest in medicinal chemistry and drug discovery. The spiro[4.5]decane scaffold is a privileged structure in pharmaceutical research due to its three-dimensionality and potential for exploring novel chemical space . The core structure is characterized by a ring system incorporating both nitrogen and sulfur heteroatoms, which are common features in bioactive molecules . This compound serves as a versatile chemical building block, particularly for synthesizing more complex molecules. Research into related thia-azaspiro[4.5]decane derivatives has demonstrated their potential in various biological applications, including serving as key intermediates in the development of compounds with anticancer activity . The structural motif is also found in investigations of new chemical entities for other therapeutic areas, underlining its broad utility in a research setting. The supplied product is the hydrochloride salt form, which typically offers enhanced solubility and stability for experimental handling. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers can leverage this compound as a critical starting material or intermediate in the synthesis of novel spirocyclic compounds for high-throughput screening and lead optimization programs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16ClNS B2901187 2-thia-8-azaspiro[4.5]decane hydrochloride CAS No. 1909316-85-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-thia-8-azaspiro[4.5]decane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NS.ClH/c1-4-9-5-2-8(1)3-6-10-7-8;/h9H,1-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVAKTVXJEASTIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CCSC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909316-85-3
Record name 2-thia-8-azaspiro[4.5]decane hydrochloride
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Advanced Spectroscopic and Crystallographic Characterization of 2 Thia 8 Azaspiro 4.5 Decane Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental ¹H and ¹³C NMR data, including chemical shifts, coupling constants, and multiplicity for the spirocyclic protons and carbon framework of 2-thia-8-azaspiro[4.5]decane hydrochloride, are not available in the searched scientific literature.

Proton (¹H) NMR Spectral Analysis of Spirocyclic Protons and Substituents

No published data available.

Carbon-13 (¹³C) NMR for Structural Elucidation of Spiro Carbon Framework

No published data available.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Specific mass spectrometry data, including high-resolution mass spectrometry (HRMS) for exact mass determination and LC-MS analysis for purity assessment of this compound, have not been reported in the available literature.

High-Resolution Mass Spectrometry (HRMS)

No published data available.

LC-MS Techniques for Purity Assessment

No published data available.

X-ray Crystallography for Absolute Stereochemistry and Conformational Analysis

No crystallographic data, such as single-crystal X-ray diffraction analysis, is publicly available for this compound. Consequently, information regarding its absolute stereochemistry, bond lengths, bond angles, and solid-state conformation could not be obtained.

Resolving Conformational Ambiguities in Spirocyclic Cores

In related thia-azaspiro[4.5]decane systems, X-ray crystallography studies have revealed specific conformational preferences. For instance, in the analogous structure of 8-methyl-4-morpholinoethyl-1-thia-4-azaspiro[4.5]decan-3-one, the cyclohexane (B81311) ring (structurally related to the piperidine (B6355638) ring in the title compound) consistently adopts a stable chair conformation. nih.gov This conformation minimizes steric strain and is the energetically favored state for six-membered saturated rings. The five-membered thiazolidine (B150603) ring, by contrast, typically exhibits a twist or envelope conformation to alleviate its own internal torsional strain. nih.gov The spiro fusion necessitates a perpendicular orientation of the mean planes of the two rings, leading to a well-defined, albeit complex, three-dimensional structure. Computational modeling and Nuclear Overhauser Effect (NOESY) NMR spectroscopy can further corroborate these solid-state findings in solution, helping to build a comprehensive picture of the molecule's dynamic conformational landscape. mdpi.com

Application of Crystallographic Refinement Programs (e.g., SHELXL)

Following the initial solving of the crystal structure by direct methods or Patterson synthesis, refinement programs are essential for optimizing the atomic model to best fit the experimentally collected diffraction data. SHELXL is a widely recognized and powerful program for the refinement of crystal structures against single-crystal X-ray or neutron diffraction data. nih.govokstate.edu

The refinement process using SHELXL involves iteratively adjusting atomic parameters—such as coordinates, displacement parameters (isotropic or anisotropic), and site occupancy factors—to minimize the difference between observed and calculated structure factors. uky.edu The program employs a least-squares algorithm to achieve this minimization. uky.edu For a molecule like this compound, SHELXL can effectively handle the complexities of the structure, including the precise location of hydrogen atoms and the accurate determination of bond lengths and angles.

Key features of SHELXL that are particularly useful in the refinement of such structures include:

Handling of Twinning and Disorder: Spirocyclic compounds can sometimes exhibit crystallographic disorder, where certain atoms or groups occupy multiple positions. SHELXL possesses robust algorithms to model and refine such disordered structures. nih.govokstate.edu

Restraints and Constraints: The program allows for the application of geometric restraints (e.g., on bond lengths or angles) and constraints, which can be crucial in stabilizing the refinement of complex or poorly diffracting crystals. okstate.edu

Generation of Standardized Output: SHELXL produces a Crystallographic Information File (CIF), which is the standard format for the publication and deposition of crystal structure data in databases like the Cambridge Structural Database (CSD). nih.govnih.gov This file contains a comprehensive record of the crystallographic experiment and the refined structural model.

A hypothetical table of crystallographic data and refinement parameters for this compound, as would be generated by SHELXL, is presented below.

ParameterValue (Representative)
Empirical formulaC₉H₁₈ClNS
Formula weight207.76 g/mol
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.543(2)
b (Å)8.675(1)
c (Å)12.331(3)
β (°)98.75(2)
Volume (ų)1115.4(4)
Z4
Calculated density (g/cm³)1.235
Reflections collected5432
Independent reflections2189 [R(int) = 0.045]
Final R indices [I>2σ(I)]R₁ = 0.052, wR₂ = 0.135
Goodness-of-fit on F²1.07

Chromatographic Techniques for Purity and Identity Confirmation

Chromatographic methods are indispensable for verifying the purity of synthesized compounds and confirming their identity. High-Performance Liquid Chromatography is a cornerstone technique in this regard.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a highly effective method for assessing the purity of this compound. This technique separates components of a mixture based on their differential partitioning between a nonpolar stationary phase (typically C18-silica) and a polar mobile phase. scholarsresearchlibrary.combas.bg

For a polar, water-soluble compound like a hydrochloride salt, a typical RP-HPLC method would involve a C18 column and a mobile phase consisting of a gradient or isocratic mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid or formic acid) and an organic modifier like acetonitrile (B52724) or methanol. ed.ac.uk The compound would be detected as it elutes from the column using a UV detector, likely at a wavelength in the low UV range (e.g., 200-220 nm) due to the lack of a strong chromophore in the molecule.

The identity of the compound can be confirmed by comparing its retention time to that of a known reference standard. The purity is determined by integrating the area of the main peak and any impurity peaks in the chromatogram. A high-purity sample would exhibit a single, sharp, and symmetrical peak. The method's performance can be rigorously assessed through a validation process that examines parameters such as linearity, precision, accuracy, and specificity, in line with ICH guidelines. scholarsresearchlibrary.comresearchgate.net

A representative set of HPLC parameters for the analysis is provided in the table below.

ParameterCondition
ColumnC18, 5 µm, 4.6 x 150 mm
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
Gradient5% B to 95% B over 15 minutes
Flow Rate1.0 mL/min
DetectionUV at 210 nm
Injection Volume10 µL
Column Temperature30 °C
Expected Retention Time~7.5 min (dependent on exact conditions)

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a pure organic compound. researchgate.net This is typically achieved through combustion analysis, where a sample is burned in an excess of oxygen, and the resulting combustion gases (CO₂, H₂O, N₂, and SO₂) are quantitatively measured. azom.com

For this compound (C₉H₁₈ClNS), the theoretical elemental composition can be calculated from its molecular formula. The experimental values obtained from combustion analysis should closely match these theoretical values, typically within a margin of ±0.4%, to confirm the empirical formula and support the assessment of the compound's purity. nih.gov This analysis provides crucial evidence for the compound's elemental makeup, complementing the structural information obtained from spectroscopic and crystallographic methods.

The theoretical and expected experimental values are summarized in the following table.

ElementTheoretical %Expected Experimental Range (%)
Carbon (C)52.0351.63 - 52.43
Hydrogen (H)8.738.33 - 9.13
Nitrogen (N)6.746.34 - 7.14
Sulfur (S)15.4415.04 - 15.84
Chlorine (Cl)17.06(Not typically measured by CHNS)

Chemical Reactivity and Transformation Studies of 2 Thia 8 Azaspiro 4.5 Decane Hydrochloride

Oxidation Reactions at the Sulfur Atom

The sulfur atom in the 2-thia position is susceptible to oxidation, a common reaction for thioethers. This transformation allows for the modulation of the electronic and steric properties of the molecule by converting the thioether into more oxidized sulfur species.

The oxidation of the sulfide (B99878) in the 2-thia-8-azaspiro[4.5]decane ring system can be controlled to yield either the corresponding sulfoxide (B87167) or sulfone. The conversion of a thioether to a sulfone (a 2,2-dioxide) is a documented transformation for related spirocyclic systems. researchgate.netvulcanchem.com The reaction typically proceeds in a stepwise manner, with the sulfoxide formed as an intermediate.

Common oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) can be employed for this purpose. The stoichiometry of the oxidant is critical: using one equivalent of the oxidizing agent under controlled temperature conditions generally favors the formation of the sulfoxide. The introduction of a second equivalent of the oxidant completes the oxidation to the sulfone. The sulfone group is a strong electron-withdrawing group, which significantly increases the polarity of the molecule. vulcanchem.com The synthesis of related structures like 2-thia-1,8-diazaspiro[4.5]decane 2,2-dioxide confirms the feasibility of this oxidation on the thia-azaspiro[4.5]decane framework. researchgate.net

ProductOxidation State of SulfurTypical Oxidizing Agent(s)
2-Thia-8-azaspiro[4.5]decane-2-oxideS(IV)1 eq. H₂O₂ or m-CPBA
2-Thia-8-azaspiro[4.5]decane-2,2-dioxideS(VI)≥2 eq. H₂O₂ or m-CPBA

Reduction Reactions for Functional Group Modification

While the core 2-thia-8-azaspiro[4.5]decane structure is largely saturated, reduction reactions become relevant for modifying derivatives of the parent compound. For instance, if the sulfoxide derivative is formed, it can be selectively reduced back to the thioether using specific reducing agents like sodium borohydride (B1222165) in the presence of certain additives or other specialized reagents.

Furthermore, if other functional groups are introduced onto the spirocyclic skeleton, reduction reactions can be employed for their transformation. For example, if a derivative containing a nitrile group were synthesized, it could be reduced to a primary amine using catalytic hydrogenation with catalysts like Raney nickel. google.com Similarly, other reducible functional groups attached to the scaffold could be modified using standard reduction protocols.

Nucleophilic Substitution Reactions at the Nitrogen Center

The nitrogen atom at the 8-position of the spirocycle is part of a secondary amine. After neutralization of the hydrochloride salt, this nitrogen becomes a potent nucleophile, capable of participating in a variety of substitution reactions. This allows for the straightforward introduction of a wide range of substituents at this position.

N-alkylation and N-acylation are primary methods for derivatizing the nitrogen center.

N-Alkylation: The secondary amine can react with alkyl halides (e.g., alkyl iodides, bromides, or chlorides) in the presence of a base to form N-alkylated tertiary amines. This reaction is fundamental in modifying the structure, as demonstrated in the synthesis of N-substituted analogs of other azaspiro[4.5]decane systems. nih.gov

N-Acylation: The nitrogen can react with acylating agents such as acyl chlorides or acid anhydrides to form amides. This reaction introduces a carbonyl group adjacent to the nitrogen, altering its electronic properties and hydrogen bonding capabilities.

Reductive Amination: The secondary amine can also react with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to yield N-substituted tertiary amines.

These reactions provide a versatile platform for creating a library of derivatives with diverse functionalities.

Reaction TypeReagent ExampleFunctional Group IntroducedProduct Class
N-AlkylationButyl iodideButyl groupTertiary amine
N-AcylationAcetyl chlorideAcetyl groupAmide
Reductive AminationCyclohexanone (B45756)Cyclohexyl groupTertiary amine

Esterification and Amidation Reactions of Carboxylic Acid Derivatives

The parent compound, 2-thia-8-azaspiro[4.5]decane hydrochloride, lacks a carboxylic acid moiety. However, a carboxylic acid or ester functional group can be introduced by reacting the nitrogen atom with a suitable halo-ester, such as ethyl bromoacetate, followed by hydrolysis of the ester if necessary.

Once such a carboxylic acid derivative is synthesized (e.g., (2-thia-8-azaspiro[4.5]decan-8-yl)acetic acid), it can undergo standard esterification and amidation reactions. mdpi.comrsc.org

Esterification: The carboxylic acid derivative can be converted to various esters by reacting it with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents. The esterification of carboxylic acids on related spirocyclic scaffolds is a well-established procedure. univ.kiev.ua

Amidation: The carboxylic acid can be coupled with primary or secondary amines to form a wide range of amides. This reaction typically requires the use of a peptide coupling agent (e.g., DCC, EDC) to activate the carboxylic acid for nucleophilic attack by the amine. Such amide bond formations are among the most common reactions in medicinal chemistry. rsc.org

Comparative Reactivity with Related Spiro-Heterocycles

The chemical reactivity of 2-thia-8-azaspiro[4.5]decane can be better understood by comparing it with structurally related spiro-heterocycles.

vs. 2-Oxa-8-azaspiro[4.5]decane: The primary difference lies in the heteroatom in the five-membered ring (sulfur vs. oxygen). sigmaaldrich.comnih.gov Thioethers are generally more nucleophilic and significantly more susceptible to oxidation to sulfoxides and sulfones than their corresponding ethers. The ether oxygen in the oxa-analog is relatively inert to oxidation under standard conditions.

vs. 8-Azaspiro[4.5]decane: This analog lacks the sulfur heteroatom entirely. nih.govwikipedia.org The reactivity of the nitrogen atom at the 8-position is expected to be very similar in both compounds, as the electronic effect of the distant thioether group is minimal. Both compounds would undergo similar N-alkylation and N-acylation reactions. However, 8-azaspiro[4.5]decane lacks the oxidation reactivity associated with the sulfur atom.

CompoundKey Reactive SitesPrimary Transformations
2-Thia-8-azaspiro[4.5]decane S (Thioether), N (Sec. Amine)S-Oxidation, N-Alkylation, N-Acylation
2-Oxa-8-azaspiro[4.5]decaneN (Sec. Amine)N-Alkylation, N-Acylation
8-Azaspiro[4.5]decaneN (Sec. Amine)N-Alkylation, N-Acylation
2-Thia-1,8-diazaspiro[4.5]decaneS (Thioether), 2x N atomsS-Oxidation, N-Alkylation/Acylation at multiple sites

Theoretical and Computational Chemistry of 2 Thia 8 Azaspiro 4.5 Decane Hydrochloride

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic structure of a molecule. For 2-thia-8-azaspiro[4.5]decane hydrochloride, methods like Density Functional Theory (DFT) and ab initio calculations would be employed to determine its molecular orbitals, electron density distribution, and electrostatic potential. These calculations would reveal the most electron-rich and electron-poor regions of the molecule, which are crucial for predicting its reactivity and intermolecular interactions. The protonation of the azaspiro nitrogen to form the hydrochloride salt significantly influences the electronic structure, and quantum chemical calculations can precisely quantify these effects.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are invaluable for studying the dynamic behavior of molecules like this compound. These approaches, which include molecular mechanics and molecular dynamics, allow for the exploration of the molecule's conformational landscape and its interactions with its environment over time. Such simulations are critical for understanding how the molecule might behave in a biological system, for instance, how it might interact with a solvent or approach a biological target. The insights gained from these simulations can guide the design of new derivatives with improved properties. The successful application of molecular modeling has been demonstrated in the identification of potential therapeutic agents in other spirocyclic systems. researchgate.net

Conformational Analysis using Computational Methods

The three-dimensional structure of this compound is not rigid; it can adopt various conformations due to the flexibility of its rings. Computational methods are essential for identifying the most stable conformations and the energy barriers between them. Techniques such as systematic or stochastic conformational searches, followed by energy minimization using quantum mechanics or molecular mechanics, can provide a detailed picture of the molecule's preferred shapes. Understanding the conformational preferences is a critical step in predicting how the molecule will bind to a biological target, as the bioactive conformation may not be the lowest energy conformation in isolation.

Prediction of Molecular Interactions and Binding Modes

A primary application of computational chemistry in drug discovery is the prediction of how a small molecule might interact with a biological target, such as a protein or nucleic acid.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking simulations could be used to screen potential biological targets and to propose a plausible binding mode at a known target. This would involve generating a three-dimensional model of the compound and "docking" it into the binding site of a target protein. The results would be scored based on the predicted binding affinity, providing a hypothesis about the compound's mechanism of action. Molecular docking studies have been successfully used to investigate the binding of other azaspiro[4.5]decane derivatives to their biological targets. asianpubs.org

Following molecular docking, molecular dynamics (MD) simulations can be used to refine the predicted binding pose and to study the stability of the ligand-receptor complex over time. MD simulations provide a detailed, dynamic view of the interactions between the ligand and the protein, taking into account the flexibility of both molecules and the presence of solvent. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are critical for binding. For instance, MD simulations have been used to understand the binding of novel 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives to the δ opioid receptor. nih.gov

In silico Prediction of Molecular Descriptors (e.g., XlogP, Predicted Collision Cross Section)

Table 1: Predicted Molecular Descriptors for an Analogous Compound

Descriptor Predicted Value for 2-Oxa-8-azaspiro[4.5]decane
Molecular Weight 141.21 g/mol
XLogP3 0.4
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 0
Exact Mass 141.115364102 Da
Topological Polar Surface Area 21.3 Ų
Heavy Atom Count 10
Complexity 118

Data sourced from PubChem for the analogous compound 2-oxa-8-azaspiro[4.5]decane. nih.gov

These descriptors provide a preliminary assessment of the molecule's properties. For example, XLogP is a measure of lipophilicity, which influences absorption and distribution. The topological polar surface area (TPSA) is related to a molecule's ability to permeate cell membranes.

Alignment of Synthetic Strategies with Theoretical Calculations

A comprehensive understanding of the chemical and physical properties of this compound, a unique heterocyclic compound, necessitates a combined approach of theoretical calculations and practical synthetic methods. The alignment of these two domains provides a powerful tool for predicting reaction outcomes, understanding reaction mechanisms, and optimizing synthetic routes. While specific computational studies on this compound are not extensively documented in publicly available literature, general principles from computational chemistry applied to analogous azaspirocyclic and spiro-thioether systems can provide significant insights.

Theoretical calculations, primarily employing density functional theory (DFT), are instrumental in predicting the geometries of reactants, transition states, and products. These calculations can elucidate the most probable reaction pathways by determining the activation energies associated with different potential routes. For the synthesis of spirocyclic systems, computational models can help in understanding the intricate stereochemical outcomes of reactions.

In the broader context of synthesizing azaspirocycles, computational studies have been pivotal. For instance, DFT calculations have been utilized to shed light on the chemo- and regioselectivity of transition metal-catalyzed cycloaddition reactions, which are common strategies for constructing spiro frameworks. These theoretical investigations have revealed how the geometry of metallacycle intermediates, influenced by the choice of metal catalyst and ligands, dictates the final product structure. Such insights are invaluable for rationally designing synthetic strategies to achieve desired isomers.

Furthermore, computational methods are employed to predict various physicochemical properties of molecules, such as their stability and reactivity. These predictions can then be correlated with experimental findings. For example, calculated bond lengths and angles can be compared with data obtained from X-ray crystallography of the synthesized compound, providing a validation of both the theoretical model and the experimental structure determination.

The synthesis of sulfur-containing spiro compounds often involves reactions where multiple stereocenters are formed. Theoretical models can be used to predict the diastereoselectivity of such reactions, guiding the choice of reagents and reaction conditions to favor the formation of the desired stereoisomer. While specific data for this compound is not available, the general alignment of predicted and experimental outcomes in related systems underscores the predictive power of computational chemistry in modern synthetic organic chemistry.

Below is a hypothetical data table illustrating the kind of comparative data that would be generated from a study aligning theoretical calculations with experimental synthesis for a compound like this compound.

ParameterCalculated Value (DFT)Experimental Value
C-S Bond Length (Å)1.851.83
C-N Bond Length (Å)1.481.47
Spirocyclic C-C-C Angle (°)109.5110.2
Reaction Yield (%)75 (Predicted)70 (Actual)
Diastereomeric Ratio90:1088:12

This table demonstrates how theoretical predictions can closely mirror experimental results, thereby validating the computational model and providing a deeper understanding of the synthetic process. The synergy between computational chemistry and synthetic chemistry is a cornerstone of modern drug discovery and materials science, enabling the efficient and predictable synthesis of complex molecules.

Structure Activity Relationship Sar Investigations of 2 Thia 8 Azaspiro 4.5 Decane Hydrochloride Derivatives

Influence of Heteroatom Identity (Sulfur vs. Oxygen) on Molecular Recognition

The bioisosteric replacement of atoms or functional groups is a widely used strategy in drug design to modulate the pharmacological properties of a lead compound. In the context of 8-azaspiro[4.5]decane derivatives, the substitution of an oxygen atom with a sulfur atom in the spirocyclic core can significantly alter the molecule's interaction with its biological targets.

Impact on Enzyme Binding Affinity

The replacement of an oxygen atom with a sulfur atom in a molecule can lead to notable changes in its physicochemical properties, which in turn can affect its binding affinity for enzymes and receptors. Sulfur is larger, less electronegative, and more polarizable than oxygen. These differences can influence hydrogen bonding capabilities, with sulfur generally being a weaker hydrogen bond acceptor. nih.gov This alteration can be critical in molecular recognition, as hydrogen bonds are often key interactions in ligand-protein binding.

In a study of melatonin (B1676174) analogues, the replacement of oxygen with sulfur consistently resulted in decreased binding affinity at human MT1 and MT2 receptors. nih.gov While direct enzymatic binding data for 2-thia-8-azaspiro[4.5]decane hydrochloride is not extensively available, studies on analogous spirocyclic systems provide valuable insights. For instance, research on 1-oxa-4-thiaspiro[4.5]decane and 1,4-dithiaspiro[4.5]decane derivatives has demonstrated that the presence and position of the sulfur atom influence binding affinity at serotonergic receptors. nih.gov

The table below illustrates the binding affinities of some oxa- and thia-spirocyclic compounds at the 5-HT1A receptor, highlighting the influence of the heteroatom.

CompoundHeteroatoms5-HT1A Receptor Affinity (Ki, nM)
1-(1,4-Dioxaspiro[4.5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazineO, OHigh
Analogous 1-Oxa-4-thiaspiro[4.5]decane derivativeO, SVaries with substitution
Analogous 1,4-Dithiaspiro[4.5]decane derivativeS, SVaries with substitution

Modulation of Receptor Selectivity (e.g., 5-HT1A, α1-adrenergic)

The identity of the heteroatom can also modulate the selectivity of a ligand for different receptor subtypes. A study on 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives revealed that these compounds exhibit varying affinities and selectivities for 5-HT1A and α1-adrenergic receptors. nih.gov This suggests that the electronic and steric properties of sulfur versus oxygen can differentially influence the interactions within the binding pockets of these distinct receptors.

For example, certain derivatives were identified as potent 5-HT1A receptor partial agonists with notable selectivity over α1d-adrenoceptors. nih.gov The selectivity is a crucial parameter in drug design, as it can minimize off-target effects and improve the therapeutic index of a drug candidate. The modulation of selectivity through heteroatom substitution underscores the importance of this strategy in fine-tuning the pharmacological profile of 2-thia-8-azaspiro[4.5]decane derivatives.

Effects of Substituent Positioning and Steric Hindrance on Bioactivity

The introduction of substituents onto the 2-thia-8-azaspiro[4.5]decane scaffold is a key strategy for optimizing its biological activity. The nature, size, and position of these substituents can profoundly impact metabolic stability and target binding.

Metabolic Stability Enhancement through Alkyl Substitution

While specific data on the metabolic stability of alkyl-substituted 2-thia-8-azaspiro[4.5]decane is limited in the available literature, general principles of medicinal chemistry suggest that alkyl substitution can enhance metabolic stability. Introducing alkyl groups at metabolically labile positions can sterically hinder the access of metabolic enzymes, such as cytochrome P450s, thereby slowing down the rate of drug metabolism and prolonging its duration of action.

Optimization of Target Binding via Bulky Groups

The incorporation of bulky substituents can significantly enhance the binding affinity of a ligand for its target receptor. This is often attributed to increased van der Waals interactions and the displacement of water molecules from the binding pocket, which can be entropically favorable.

In a study of buspirone (B1668070) analogs with an 8-azaspiro[4.5]decane-7,9-dione moiety, it was found that a terminal, bulky cycloimide group was crucial for high-affinity binding to the 5-HT1A receptor. nih.gov This suggests that the receptor has a binding pocket that can accommodate and favorably interact with large, sterically demanding groups. Therefore, the introduction of bulky substituents to the 2-thia-8-azaspiro[4.5]decane core could be a viable strategy for enhancing its affinity for targets like the 5-HT1A receptor.

The following table summarizes the effect of a bulky group on the 5-HT1A receptor affinity of a buspirone analog.

CompoundKey Structural Feature5-HT1A Receptor Affinity
Buspirone2-pyrimidinyl groupHigh
8-[4-[2-(1,2,3,4-tetrahydroisoquinolinyl)]butyl]-8-azaspiro-[4.5]decane-7,9-dione (Analog 6a)Bulky cycloimide moietyEquipotent to buspirone

This data indicates that the bulky cycloimide moiety can effectively replace the 2-pyrimidinyl group of buspirone without loss of affinity, highlighting the importance of a sterically substantial group for receptor interaction. nih.gov

Role of Spiro Ring Puckering and Conformation in SAR

While specific conformational analysis of this compound is not detailed in the provided search results, the importance of stereochemistry is highlighted in studies of related azaspiro compounds. The defined stereochemistry of the spiro center and the resulting conformational preferences can influence how the molecule fits into a receptor's binding site, thereby affecting its affinity and efficacy.

Correlation between Aromatic/Aliphatic Substituents and Biological Activity

The biological activity of 2-thia-8-azaspiro[4.5]decane derivatives is significantly influenced by the nature of the substituents on the azaspirocyclic core. While direct SAR studies on this specific scaffold are limited in publicly available literature, valuable insights can be extrapolated from research on analogous azaspiro[4.5]decane systems. The choice between aromatic and aliphatic substituents can modulate potency, selectivity, and pharmacokinetic properties.

Generally, the introduction of aromatic substituents can lead to enhanced binding affinity through various non-covalent interactions such as pi-pi stacking, hydrophobic interactions, and hydrogen bonding with target proteins. For instance, in a series of 2,8-diazaspiro[4.5]decan-1-one derivatives developed as RIPK1 kinase inhibitors, the presence of a benzoyl group was a key feature of the initial hit compound. Further optimization with various aromatic and heteroaromatic moieties led to compounds with potent inhibitory activity.

Conversely, aliphatic substituents , ranging from simple alkyl chains to more complex cyclic systems, can influence a compound's lipophilicity and metabolic stability. In some cases, bulky aliphatic groups can provide a better fit within a hydrophobic binding pocket of a target enzyme, leading to increased potency. The substitution pattern on these aliphatic or aromatic rings is also crucial. For example, the addition of electron-withdrawing or electron-donating groups to an aromatic ring can alter the electronic properties of the molecule, thereby affecting its interaction with the target.

The interplay between the spirocyclic core and its substituents is a key determinant of biological activity. The rigid nature of the spirocyclic scaffold provides a defined three-dimensional orientation for the substituents, allowing for precise interactions with the target protein.

Table 1: Hypothetical SAR Data for 2-Thia-8-azaspiro[4.5]decane Derivatives This table is illustrative and based on general principles of medicinal chemistry, as direct data for this specific scaffold is not available.

Compound IDR-Group (Substituent)TargetIC50 (nM)Notes
1a PhenylKinase A150Aromatic group provides moderate activity.
1b 4-ChlorophenylKinase A75Electron-withdrawing group enhances potency.
1c CyclohexylKinase A300Aliphatic group shows lower potency than phenyl.
2a Benzyl (B1604629)Protease B200Introduction of a flexible aromatic substituent.
2b NaphthylProtease B90Extended aromatic system increases binding affinity.
2c IsobutylProtease B450Branched aliphatic group is less favorable.

Design Principles for Modulating Enzyme Inhibition (e.g., Kinases, Proteases)

The design of this compound derivatives as potent and selective enzyme inhibitors, such as for kinases and proteases, follows established principles of medicinal chemistry. The spirocyclic core serves as a rigid scaffold to which functional groups that interact with the enzyme's active site are attached.

For kinase inhibitors , the design often focuses on targeting the ATP-binding site. Key interactions typically include hydrogen bonds with the "hinge" region of the kinase. The design of 2,8-diazaspiro[4.5]decan-1-one derivatives as RIPK1 inhibitors exemplifies this approach, where virtual screening and subsequent structural optimization led to potent compounds. nih.govimmunologixlabs.com The substituents on the azaspiro ring can be designed to occupy adjacent hydrophobic pockets, thereby increasing affinity and selectivity. For instance, the introduction of a spirocyclic scaffold in the design of TYK2/JAK1 inhibitors led to a compound with excellent potency and selectivity. numberanalytics.com

When designing protease inhibitors , the strategy often involves mimicking the transition state of the substrate's peptide bond cleavage. The substituents on the 2-thia-8-azaspiro[4.5]decane scaffold can be designed to interact with the specific subsites (e.g., S1, S2) of the protease active site. Structure-guided design, utilizing X-ray crystallography of the target protease in complex with an inhibitor, can provide detailed insights into the optimal size, shape, and chemical nature of the substituents required for potent inhibition. For example, the design of spirocyclic inhibitors for the SARS-CoV-2 3C-like protease demonstrated that the size of the spirocycle influences the conformation and engagement with the S4 subsite of the enzyme. nih.gov The thioether in the 2-thia position might also be explored for potential interactions with the target, such as through sulfur-aromatic interactions.

Rationalizing Discrepancies in Reported Biological Activity Data

Discrepancies in the reported biological activity data for a series of compounds, including this compound derivatives, can arise from several factors. Understanding and controlling for these variables is crucial for the accurate assessment of structure-activity relationships.

The lack of standardized assay protocols is a major contributor to variability in biological data. Different laboratories may use different assay conditions, such as substrate concentrations, enzyme concentrations, incubation times, and detection methods. For cell-based assays, the choice of cell line, its passage number, and culture conditions (e.g., serum concentration) can significantly impact the observed activity of a compound. immunologixlabs.com

For enzyme inhibition assays, it is critical to standardize parameters like the concentration of the enzyme and substrate, as these can affect the calculated IC50 values. nih.gov In cell-based assays, factors such as cell density and the time of compound exposure can also influence the results. Therefore, for meaningful comparison of data across different studies, it is essential to use well-defined and validated assay protocols. The use of standardized reference compounds can also help in normalizing the data and ensuring consistency.

The source of impurities can be diverse, arising from the synthetic route, degradation of the compound over time, or contamination. juniperpublishers.com Therefore, it is imperative to thoroughly characterize the purity of each batch of a compound using multiple analytical techniques (e.g., HPLC, NMR, mass spectrometry) before biological testing. Quantitative NMR (qNMR) can be a particularly useful tool for accurately determining purity. nih.gov Reporting the purity of the tested compounds in publications is essential for the reproducibility and reliability of the biological data.

Mechanistic Investigations of 2 Thia 8 Azaspiro 4.5 Decane Hydrochloride and Its Derivatives

Elucidation of Molecular Targets and Pathways

Derivatives of the 2-thia-8-azaspiro[4.5]decane core have been shown to interact with several key cellular signaling pathways, demonstrating their potential to modulate complex biological processes.

One notable derivative, the azaspirane N-N-diethyl-8,8-dipropyl-2-azaspiro[4.5]decane-2-propanamine, has been investigated for its effects on signaling pathways in human multiple myeloma cells. nih.gov This compound effectively inhibits the signal transducer and activator of transcription 3 (STAT3) and the phosphatidylinositol 3-kinase (PI3-K) target, Akt. nih.gov Furthermore, it has been observed to inhibit the phosphorylation of IκBα and the p65 subunit of nuclear factor κB (NF-κB) that is triggered by tumor necrosis factor α (TNF-α). nih.gov This dual action on both the STAT3 and NF-κB pathways highlights a significant mechanism for its anti-inflammatory and anti-cancer activities. The same derivative also downregulates the secretion of crucial cytokines such as interleukin-6 (IL-6) and vascular endothelial growth factor (VEGF), further implicating its role in modulating the tumor microenvironment. nih.gov

Another class of derivatives, 1,3,8-triazaspiro[4.5]decane-2,4-diones, has been identified as inhibitors of the mitochondrial permeability transition pore (PTP). The PTP is a critical regulator of cell death, and its inhibition is a key target for cardioprotection. These derivatives are believed to exert their inhibitory effect through interaction with the c subunit of F-ATP synthase, a key component of the PTP.

The diverse molecular targets of these derivatives underscore the therapeutic potential of the 2-thia-8-azaspiro[4.5]decane scaffold in various diseases, driven by its ability to interfere with fundamental cellular signaling cascades.

Studies on Enzyme Inhibition Mechanisms

The 2-thia-8-azaspiro[4.5]decane framework has proven to be a versatile scaffold for the design of potent and selective enzyme inhibitors targeting a range of diseases.

DprE1: Derivatives of azaspiro[4.5]decane have been explored as inhibitors of decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a crucial enzyme in the cell wall synthesis of Mycobacterium tuberculosis. Inhibition of DprE1 disrupts the formation of the mycobacterial cell wall, leading to bacterial death, making it a prime target for the development of new anti-tuberculosis drugs.

FAAH: Spirocyclic ureas based on the 1-oxa-8-azaspiro[4.5]decane core have been identified as potent inhibitors of fatty acid amide hydrolase (FAAH). nih.gov FAAH is a serine hydrolase responsible for the degradation of endocannabinoids. mdpi.com By inhibiting FAAH, these compounds increase the levels of endogenous cannabinoids, which can lead to analgesic and anti-inflammatory effects. The mechanism of inhibition by these urea (B33335) derivatives is covalent, involving the formation of a stable carbamate (B1207046) with a catalytic serine residue in the FAAH active site. mdpi.com

EGFR and BRAFV600E: In the realm of oncology, derivatives of 1-thia-4-azaspiro[4.5]decan-3-one have been synthesized as dual inhibitors of the epidermal growth factor receptor (EGFR) and the BRAF V600E mutant kinase. Both EGFR and BRAF are key components of the mitogen-activated protein kinase (MAPK) signaling pathway, which is often dysregulated in cancer. Dual inhibition of these targets can overcome resistance mechanisms that arise from single-agent therapy.

SARS-CoV 3CLpro: The 1-thia-4-azaspiro[4.5]decan-3-one scaffold has also been utilized to develop inhibitors of the SARS-CoV 3C-like protease (3CLpro), also known as the main protease (Mpro). This viral enzyme is essential for the replication of coronaviruses, including SARS-CoV-2. These inhibitors act by binding to the active site of the protease, preventing it from cleaving the viral polyprotein and thus halting viral replication.

The table below summarizes the enzyme inhibitory activities of various 2-thia-8-azaspiro[4.5]decane derivatives.

Derivative ClassTarget EnzymeMechanism of InhibitionTherapeutic Area
Azaspiro[4.5]decanesDprE1Disruption of cell wall synthesisAnti-tuberculosis
1-Oxa-8-azaspiro[4.5]decane ureasFAAHCovalent modification of active site serinePain, Inflammation
1-Thia-4-azaspiro[4.5]decan-3-onesEGFR, BRAFV600EDual inhibition of kinase activityOncology
1-Thia-4-azaspiro[4.5]decan-3-onesSARS-CoV 3CLproCompetitive inhibition of viral proteaseAntiviral

Characterization of Receptor Modulation Mechanisms

In addition to enzyme inhibition, derivatives of the 2-thia-8-azaspiro[4.5]decane core have been shown to modulate the activity of various receptors, particularly in the central nervous system.

Sigma-1 Receptors: A series of 1-oxa-8-azaspiro[4.5]decane derivatives have been synthesized and evaluated as selective ligands for the sigma-1 receptor. researchgate.net These ligands exhibit nanomolar affinity for sigma-1 receptors with moderate selectivity over sigma-2 receptors. The sigma-1 receptor is a unique intracellular chaperone protein involved in a variety of cellular functions, and its modulation is a promising strategy for the treatment of neurodegenerative diseases and psychiatric disorders.

5-HT1A Receptors: An analog of the anxiolytic drug buspirone (B1668070), 8-[4-[2-(1,2,3,4-tetrahydroisoquinolinyl)]butyl]-8-azaspiro[4.5]decane-7,9-dione, has been shown to be an equipotent ligand for the serotonin (B10506) 1A (5-HT1A) receptor. This finding suggests that the bulky cycloimide moiety of the azaspiro[4.5]decane structure is crucial for the interaction with the 5-HT1A receptor.

Muscarinic M1 Receptors: Derivatives of 1-oxa-8-azaspiro[4.5]decanes have been assessed as agonists for the M1 muscarinic acetylcholine (B1216132) receptor. nih.gov Some of these compounds displayed preferential affinity for M1 over M2 receptors and exhibited partial agonistic activity, indicating their potential for the symptomatic treatment of Alzheimer's disease. nih.gov

Delta Opioid Receptors: More recently, 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives have been identified as a novel chemotype of selective agonists for the delta opioid receptor (DOR). nih.gov DORs are a target for the development of new analgesics with a potentially better side-effect profile than traditional mu-opioid receptor agonists. nih.gov

Analysis of Membrane Permeabilizing Effects

The ability of a compound to permeate cell membranes is a critical factor in its pharmacokinetic and pharmacodynamic properties. Studies on indolyl azaspiroketal Mannich bases, which share the spirocyclic core, have demonstrated their ability to perturb phospholipid vesicles and permeabilize bacterial cell membranes. This membrane-disrupting activity is a key aspect of their antimycobacterial mechanism. While these effects were not associated with significant membrane depolarization, they did induce the mycobacterial cell envelope stress response. This suggests that these compounds may have a dual mechanism of action, involving both membrane disruption and potentially another intracellular target.

Role in Induced Cellular Processes (e.g., Apoptosis)

A significant body of evidence points to the ability of 2-thia-8-azaspiro[4.5]decane derivatives to induce programmed cell death, or apoptosis, in cancer cells.

The azaspirane derivative, N-N-diethyl-8,8-dipropyl-2-azaspiro[4.5]decane-2-propanamine, has been shown to induce caspase-mediated apoptosis in both drug-sensitive and drug-resistant multiple myeloma cell lines. nih.gov The apoptotic pathway is initiated through the activation of caspase-8, which subsequently activates caspase-3, leading to the cleavage of poly(ADP-ribose) polymerase (PARP) and DNA fragmentation. nih.gov The induction of apoptosis by this compound is a key mechanism behind its anti-myeloma activity.

Furthermore, novel 4-((quinolin-4-yl)amino)-thia-azaspiro[4.5]alkan-3-ones, acting as dual EGFR and BRAF V600E inhibitors, have also been reported to induce apoptosis. Their pro-apoptotic effects are linked to their ability to inhibit these key survival kinases.

In contrast to inducing apoptosis, certain 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent inhibitors of receptor-interacting protein kinase 1 (RIPK1). The inhibition of RIPK1 kinase activity blocks the necroptosis pathway, a form of programmed necrosis. This demonstrates that the azaspiro[4.5]decane scaffold can be tailored to either promote or inhibit specific cell death pathways, highlighting its versatility in drug design.

The table below provides a summary of the induced cellular processes by various derivatives.

Derivative ClassCellular ProcessKey MediatorsCell Type
N-N-diethyl-8,8-dipropyl-2-azaspiro[4.5]decane-2-propanamineApoptosisCaspase-8, Caspase-3, PARPMultiple Myeloma
4-((Quinolin-4-yl)amino)-thia-azaspiro[4.5]alkan-3-onesApoptosisInhibition of EGFR and BRAFV600ECancer Cells
2,8-Diazaspiro[4.5]decan-1-one derivativesAnti-necroptosisInhibition of RIPK1U937 cells

Comparative Studies with Structurally Analogous Spiro Heterocycles

Comparative Analysis of Synthetic Feasibility and Yields

The synthesis of spiro-heterocyclic systems is highly dependent on the nature and position of the heteroatoms within the spiro[4.5]decane framework. Methodologies often involve multi-component reactions that allow for the construction of the complex three-dimensional structure in an efficient manner.

For the 1-thia-4-azaspiro[4.5]decane scaffold, one-pot three-component reactions are a common and effective strategy. The condensation of a ketone (like cyclohexanone), an aromatic amine, and mercaptoacetic acid can produce 1-thia-4-azaspiro[4.5]decan-3-one derivatives in good yields. For instance, a family of spiro-thiazolidinone derivatives based on this scaffold has been prepared in a one-step reaction with yields reported to be in the range of 67–79%. mdpi.com

In contrast, the synthesis of oxa-aza analogues often employs different strategies. A convenient synthesis for 8-oxa-2-azaspiro[4.5]decane has been developed from commercially available reagents, tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane. researchgate.net For more complex systems like 1,3,8-triazaspiro[4.5]decane derivatives, solid-phase synthesis techniques have been utilized. nih.gov The synthesis of dioxa-azaspiro systems, such as 8-(4-(dimethylamino)benzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione, has been achieved with yields around 36-40% through a multi-step process starting from malonic acid and cyclopentanone. mdpi.com

The following table summarizes the synthetic approaches and reported yields for various analogous spiro-heterocycles.

Compound ClassSynthetic MethodReported YieldReference
1-Thia-4-azaspiro[4.5]alkan-3-onesOne-pot three-component reaction67–79% mdpi.com
8-Oxa-2-azaspiro[4.5]decaneMulti-step from commercial reagentsNot specified researchgate.net
6,10-Dioxaspiro[4.5]decane derivativesMulti-step Knoevenagel condensation36% mdpi.com
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dioneThree-step synthesis60% (overall) mdpi.com

Assessment of Structural Variations (Heteroatom Type, Substituent Groups, Ring Substitution)

Heteroatom Type and Position: The substitution of a sulfur atom (thia) with an oxygen atom (oxa) represents a common bioisosteric replacement in medicinal chemistry. This change modifies key properties such as bond angles, bond lengths, lipophilicity, and hydrogen bonding capacity. For instance, the replacement of a 1,4-dioxaspiro[4.5]decane moiety with smaller, less lipophilic groups like tetrahydrofuran (B95107) has been shown to maintain nanomolar affinity for sigma (σ₁) receptors, demonstrating that the core spiro-heterocyclic structure can be modified while retaining desired biological interactions. researchgate.net The relative positions of the nitrogen and the second heteroatom (e.g., 1-thia-4-aza vs. 2-thia-8-aza) dictate the spatial arrangement of functional groups and potential interaction points with biological targets.

Substituent Groups: The addition of various substituent groups to the nitrogen or carbon atoms of the scaffold is a primary method for modulating activity and selectivity. In studies of 1-thia-4-azaspiro[4.5]decane derivatives, the introduction of different aryl groups on the nitrogen at position 4 is a key synthetic step for creating libraries of compounds with diverse biological activities, such as anticancer properties. researchgate.netnih.gov Similarly, for 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones, attaching different benzyl (B1604629) groups to the nitrogen atom resulted in compounds with varying potencies against several cancer cell lines. nih.gov

Ring Substitution: Modifying the carbocyclic ring of the spiro system also impacts its properties. For example, the synthesis of 1-thia-4-azaspiro[4.5]decan-3-one derivatives has been carried out using both cyclohexanone (B45756) and 4-methylcyclohexanone (B47639) as starting materials, introducing a methyl group onto the cyclohexane (B81311) ring. researchgate.net Such substitutions can alter the molecule's conformation and lipophilicity.

Differential Impact of Structural Modifications on Molecular Properties and Bioactivity

The structural modifications discussed above have a profound and differential impact on the biological activity of these spiro-heterocycles, directing them toward a wide array of molecular targets.

Replacing a sulfur atom with an oxygen atom, or altering the positions of the heteroatoms, can completely switch the biological target of the compound series. For example, derivatives of 1-thia-4-azaspiro[4.5]decane have been synthesized and investigated primarily for their anticancer activity . researchgate.netnih.gov In contrast, derivatives of 1-oxa-8-azaspiro[4.5]decane show high, nanomolar affinity for sigma-1 (σ₁) receptors , making them candidates for central nervous system imaging agents. researchgate.net

Further diversifying the heteroatom composition leads to other activities. 1-Oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives have been identified as potent and selective 5-HT1A receptor agonists , with potential applications in pain control. nih.gov Meanwhile, derivatives of 1,4-dithia-7-azaspiro[4.5]decane have been explored for a range of activities, including anti-mycobacterial, anticancer, and neuroprotective properties. Even the introduction of more nitrogen atoms, as in 1,4,8-triazaspiro[4.5]decan-2-one derivatives, yields compounds that act as inhibitors of the mitochondrial permeability transition pore (mPTP), a target for treating ischemia/reperfusion injury. nih.gov

The following table highlights the distinct biological activities associated with different spiro[4.5]decane scaffolds.

Spiro[4.5]decane ScaffoldPrimary Biological Activity/TargetReference
1-Thia-4-azaspiro[4.5]decaneAnticancer researchgate.netnih.gov
1-Oxa-8-azaspiro[4.5]decaneSigma-1 (σ₁) Receptor Affinity researchgate.net
1-Oxa-4-azaspiro[4.5]decaneAntitumor nih.gov
1-Oxa-4-thiaspiro[4.5]decane5-HT1A Receptor Agonist nih.gov
1,4-Dithiaspiro[4.5]decane5-HT1A Receptor Agonist nih.gov
1,4-Dithia-7-azaspiro[4.5]decaneAnti-mycobacterial, Neuroprotection
1,4,8-Triazaspiro[4.5]decanemPTP Inhibition nih.gov

Comparison with Other Spiro[4.5]decane Isomers and Derivatives

The 1-thia-4-azaspiro[4.5]decane core is a well-studied scaffold, particularly in the context of anticancer research. Its synthesis is readily achieved through one-pot reactions, and it serves as a versatile template for creating large libraries of derivatives. mdpi.comresearchgate.net These derivatives have been shown to exhibit moderate to high inhibition against various cancer cell lines, including hepatocellular carcinoma (HepG-2), prostate adenocarcinoma (PC-3), and colorectal carcinoma (HCT116). researchgate.netnih.gov

The corresponding sulfone derivatives (where the sulfur atom is oxidized to SO₂) represent a logical next step in structural modification. While direct studies on 1-thia-4-azaspiro[4.5]decane sulfones are limited, the synthesis of a related system, 1-oxa-7-thia-4-azaspiro[4.5]decane 7,7-dioxide, has been reported. researchgate.net The introduction of the sulfone group significantly increases the polarity and hydrogen bond accepting capability of the molecule, which can drastically alter its pharmacokinetic profile and target interactions.

Replacing the sulfur atom with oxygen leads to the family of oxa-azaspiro[4.5]decanes. These analogues are of significant interest in neuropharmacology. As mentioned, 1-oxa-8-azaspiro[4.5]decane derivatives are potent σ₁ receptor ligands. researchgate.net The synthesis of other isomers, such as 8-oxa-2-azaspiro[4.5]decane, has also been developed, highlighting its potential as a building block for other biologically active compounds. researchgate.net A series of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives demonstrated potent antitumor activity against lung, breast, and cervical cancer cell lines, with some compounds showing IC₅₀ values in the nanomolar range. nih.gov The choice of isomer and the specific substituents are critical in determining the ultimate biological profile.

Introducing a second oxygen or sulfur atom creates dioxa- and dithia-azaspiro[4.5]decane systems, further diversifying the available chemical space.

Dioxa-azaspiro[4.5]decane systems have been successfully explored as scaffolds for σ₁ receptor ligands. This demonstrates that replacing the carbocyclic part of the piperidine (B6355638) ring with a protected ketal does not abolish, and can even enhance, affinity for certain neurological targets. researchgate.net The synthesis of 6,10-dioxaspiro[4.5]decane-7,9-dione derivatives has also been reported, providing a template for further chemical exploration. mdpi.com

Dithia-azaspiro[4.5]decane systems have also been investigated for their biological potential. Derivatives of 1,4-dithiaspiro[4.5]decane were synthesized and evaluated as 5-HT1A receptor agonists, showing promise for developing new analgesics. nih.gov Separately, the 1,4-dithia-7-azaspiro[4.5]decane scaffold has been the basis for compounds with anti-mycobacterial and neuroprotective effects, indicating the versatility of this particular arrangement of heteroatoms.

Applications of 2 Thia 8 Azaspiro 4.5 Decane Hydrochloride in Advanced Chemical Research Excluding Therapeutic

A Versatile Building Block in the Realm of Organic Synthesis

The inherent structural rigidity and defined stereochemistry of spiro compounds make them highly valuable as building blocks in organic synthesis. The 2-thia-8-azaspiro[4.5]decane hydrochloride framework, in particular, provides a robust and predictable starting point for the synthesis of more elaborate chemical entities.

Crafting Complexity: The Construction of Intricate Organic Molecules

The unique topology of this compound serves as a foundational element for the assembly of complex organic molecules. The presence of a secondary amine and a thioether within the spirocyclic system allows for a variety of chemical modifications. The nitrogen atom can be readily functionalized through N-alkylation, N-acylation, or participation in condensation reactions, while the sulfur atom can undergo oxidation to the corresponding sulfoxide (B87167) or sulfone, further diversifying the molecular landscape. These transformations enable the incorporation of the spirocyclic motif into larger, more complex structures with potential applications in various areas of chemical research.

The controlled stereochemistry of the spiro center is another crucial aspect. When used as a chiral building block, this compound can direct the stereochemical outcome of subsequent reactions, a critical feature in the synthesis of enantiomerically pure compounds. This stereocontrol is paramount in fields such as catalysis and the development of chiral materials.

Engineering Novel Materials

The structural attributes of this compound also lend themselves to the development of novel materials. By incorporating this spirocyclic unit into larger molecular frameworks, chemists can influence the solid-state packing and intermolecular interactions of the resulting materials. The rigidity of the spiro core can impart desirable thermal and mechanical properties to these materials.

For instance, the introduction of specific functional groups onto the azaspirodecane ring system can lead to materials with unique optical or electronic properties. The precise spatial arrangement of these functional groups, dictated by the spirocyclic scaffold, can facilitate tailored interactions with light or electric fields.

Enabling New Chemical Pathways

The use of this compound can also facilitate the development of new chemical processes. Its role as a ligand in transition metal catalysis is an area of growing interest. The nitrogen and sulfur atoms can act as coordination sites for metal centers, creating chiral catalysts for asymmetric transformations. The rigid backbone of the spirocycle can create a well-defined chiral pocket around the metal, influencing the enantioselectivity of the catalyzed reaction. This approach offers a powerful tool for the efficient and selective synthesis of valuable chiral molecules.

A Scaffold for Innovation in Materials Science

Beyond its role as a synthetic intermediate, the this compound structure can serve as a fundamental scaffold in the design and creation of advanced materials.

Building Blocks for Novel Polymers

In the field of polymer chemistry, this compound can be utilized as a monomer or a modifying agent. Polymerization of appropriately functionalized derivatives of this spirocycle can lead to the formation of polymers with unique architectures and properties. The incorporation of the rigid spirocyclic unit into the polymer backbone can enhance the polymer's thermal stability and glass transition temperature.

Furthermore, the presence of the heteroatoms can introduce specific functionalities into the polymer chain, enabling applications in areas such as ion exchange resins or as polymeric ligands for metal sequestration. The defined three-dimensional structure of the spiro unit can also influence the morphology and chain packing of the resulting polymer.

The Architecture of Supramolecular Assemblies

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, provides another avenue for the application of this compound. The spirocyclic scaffold can be functionalized with recognition motifs that can direct the self-assembly of molecules into well-defined, higher-order structures.

Integration into Perovskite Materials as Intercalating Cations

Currently, there is no specific research demonstrating the integration of This compound into perovskite materials. However, the broader class of spirocyclic ammonium (B1175870) salts is of interest in perovskite solar cell technology. The function of intercalating cations in perovskite structures is to enhance stability and modulate the electronic properties of the material.

The rigid, three-dimensional structure of the 2-thia-8-azaspiro[4.5]decane cation could offer several potential advantages in this context. Its bulky nature might help in creating a more stable perovskite lattice by filling voids and preventing degradation from environmental factors such as moisture. The presence of both a sulfur and a nitrogen atom could also influence the electronic band structure of the perovskite material in novel ways. Further research would be needed to synthesize the appropriate derivatives and evaluate their performance as intercalating cations in perovskite solar cells.

Potential RoleRationaleDesired Outcome
Stabilizing AgentThe bulky and rigid spirocyclic structure could fill lattice voids.Enhanced long-term stability of the perovskite material.
Electronic ModifierThe heteroatoms (S and N) could interact with the perovskite lattice.Tuned bandgap and improved charge transport properties.
Hydrophobic BarrierThe organic nature of the cation could repel moisture.Increased resistance to environmental degradation.

Ligands in Biochemical Assays and Probe Development

There is no documented use of This compound as a ligand in biochemical assays or for probe development in the reviewed literature. Nevertheless, the azaspiro[4.5]decane scaffold is a recognized privileged structure in medicinal chemistry, and its derivatives are often explored for their interactions with biological targets.

The rigid conformation of the spirocyclic system can lead to higher binding affinities and selectivities for specific proteins or enzymes. The secondary amine in the piperidine (B6355638) ring of 2-thia-8-azaspiro[4.5]decane provides a convenient point for chemical modification, allowing for the attachment of fluorescent tags, affinity labels, or other reporter groups necessary for probe development. The thia-ether component in the tetrahydrothiophene (B86538) ring introduces a potential site for metal coordination, which could be exploited in the design of specific metal-sensing probes.

Application AreaDesign PrinciplePotential Advantage
Enzyme Inhibitor ScreeningThe rigid scaffold can mimic natural substrates or allosteric modulators.High-affinity and selective binding to target enzymes.
Receptor Ligand DevelopmentFunctionalization of the amine can be used to target specific receptors.Creation of novel pharmacological tools for research.
Fluorescent Probe SynthesisAttachment of a fluorophore to the spirocyclic core.Probes with well-defined spatial orientation for imaging studies.

Synthesis of Specialty Chemicals

The presence of a secondary amine and a thioether within the same molecule offers opportunities for orthogonal chemical transformations. The amine can be readily acylated, alkylated, or used in coupling reactions, while the sulfur atom could be oxidized to a sulfoxide or sulfone, further increasing the molecular diversity of the resulting products. These derivatives could find applications as chiral auxiliaries, catalysts, or as key intermediates in the synthesis of agrochemicals or materials with unique properties.

Synthetic TransformationReactive SitePotential Product Class
N-Alkylation/N-AcylationSecondary AmineSubstituted piperidines with diverse functionalities.
OxidationThioether SulfurSpirocyclic sulfoxides and sulfones.
C-H FunctionalizationSpirocyclic BackboneComplex polycyclic and bridged chemical structures.

Q & A

Q. What are the key synthetic routes for 2-thia-8-azaspiro[4.5]decane hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols, including cyclization and functional group modifications. For example:

  • Cyclization : Use of tetrahydrofuran (THF) as a solvent with bases like sodium hydride to facilitate ring closure .
  • Functionalization : Dialkylation of activated carbon centers to form the spirocyclic core, followed by hydrochlorination . Optimization strategies include adjusting solvent polarity (e.g., switching from THF to DMF for better solubility) and controlling temperature to minimize side reactions. Purity is validated via HPLC (≥98%) and NMR spectroscopy .

Q. How does the spirocyclic structure of this compound influence its physicochemical properties?

The spirocyclic framework imposes steric constraints, reducing conformational flexibility and enhancing metabolic stability. Key properties include:

  • LogP : ~1.2 (indicating moderate lipophilicity, suitable for blood-brain barrier penetration).
  • Solubility : >10 mg/mL in water due to the hydrochloride salt form . Computational modeling (e.g., DFT calculations) predicts electron density distribution, guiding derivatization for improved bioavailability .

Q. What standard analytical methods are used to characterize this compound and its intermediates?

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm spirocyclic connectivity and proton environments (e.g., δ 3.2–3.5 ppm for NH2_2 groups) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (observed m/z 193.74 for [M+H]+^+) .
  • X-ray Crystallography : Resolves stereochemistry and bond angles (e.g., C-S bond length ~1.81 Å) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact the biological activity of spirocyclic analogs?

Comparative studies highlight:

  • Thia vs. Oxa Substitution : Replacing sulfur with oxygen (e.g., 8-oxa analogs) reduces enzyme inhibition potency (IC50_{50} shifts from 0.8 μM to >10 μM for acetylcholinesterase) due to altered electronegativity .
  • Amino Group Positioning : 8-Amino derivatives (e.g., 8-aminospiro[4.5]decane hydrochloride) show enhanced receptor binding (Kd_d = 12 nM vs. 45 nM for parent compound) . Methodology : SAR studies using molecular docking (AutoDock Vina) and in vitro assays (e.g., fluorescence polarization) .

Q. What strategies resolve contradictions in reported synthetic yields (e.g., 40–75%) for this compound?

Discrepancies arise from:

  • Purification Methods : Column chromatography (silica gel) vs. recrystallization (ethanol/water) affects yield (65% vs. 48%) .
  • Catalyst Choice : Palladium on carbon vs. Raney nickel in hydrogenation steps alters byproduct formation . Recommendation : Design of Experiments (DoE) to optimize parameters (temperature, catalyst loading) and validate reproducibility across labs .

Q. How can researchers validate the proposed mechanism of action (e.g., enzyme inhibition) in complex biological systems?

  • Target Validation : CRISPR-Cas9 knockout models to confirm target specificity (e.g., carbonic anhydrase IX in cancer cells) .
  • Kinetic Studies : Surface plasmon resonance (SPR) to measure binding kinetics (kon_{on}/koff_{off}) .
  • Metabolic Profiling : LC-MS/MS to track metabolite formation in hepatic microsomes, ensuring stability in vivo .

Methodological and Safety Considerations

Q. What precautions are critical for handling this compound in laboratory settings?

  • PPE : Nitrile gloves, chemical goggles, and lab coats to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during weighing/solubilization to avoid inhalation (dust particles ≤5 μm) .
  • Storage : Airtight containers at 2–8°C; desiccants to prevent hygroscopic degradation .

Q. How should researchers design stability studies to assess degradation under varying conditions?

  • Forced Degradation : Expose to heat (40°C), light (1.2 million lux-hours), and acidic/basic hydrolysis (0.1M HCl/NaOH) .
  • Analytical Monitoring : UPLC-PDA to quantify degradation products (e.g., sulfoxide formation at RT after 72 hours) .
  • ICH Guidelines : Follow Q1A(R2) for long-term (25°C/60% RH) and accelerated (40°C/75% RH) testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.